1-Bromo-3-(chlorodifluoromethyl)-benzene
Overview
Description
1-Bromo-3-(chlorodifluoromethyl)-benzene is a chemical compound that belongs to the class of halogenated benzenes. This compound is widely used in scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chlorodifluoromethyl)-benzene involves the formation of a covalent bond between the electrophilic carbon atom and a nucleophile. This reaction is typically catalyzed by a Lewis acid, such as copper(I) bromide, which helps to activate the electrophile and facilitate the reaction.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound can react with biological molecules, such as proteins and nucleic acids, and has the potential to cause cellular damage.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Bromo-3-(chlorodifluoromethyl)-benzene in lab experiments include its high reactivity and versatility in synthetic reactions. However, the limitations of this compound include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research involving 1-Bromo-3-(chlorodifluoromethyl)-benzene. These include:
1. Developing new synthetic methods for the production of this compound.
2. Investigating the potential applications of this compound in the synthesis of novel pharmaceuticals and agrochemicals.
3. Studying the mechanism of action of this compound and its interactions with biological molecules.
4. Developing new methods for the safe handling and disposal of this compound in the laboratory.
Conclusion
In conclusion, this compound is a versatile and useful compound in scientific research. Its unique properties and applications make it an important tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. However, the potential toxicity of this compound and the need for careful handling and disposal must be taken into consideration when using it in the laboratory. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
1-Bromo-3-(chlorodifluoromethyl)-benzene is widely used in scientific research due to its unique properties. This compound is a potent electrophile and can react with a variety of nucleophiles, making it useful in a wide range of synthetic reactions. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
IUPAC Name |
1-bromo-3-[chloro(difluoro)methyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRRWEDEGRHMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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